1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions. Common reagents used in these steps include hydrazine derivatives, alkyl halides, and amines, under conditions such as refluxing in organic solvents and the use of catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
- 1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide
- Bis(2-ethylhexyl) terephthalate
Comparison: While both compounds have unique structures and applications, this compound is particularly notable for its potential in medicinal chemistry due to its complex structure and ability to interact with biological targets. In contrast, bis(2-ethylhexyl) terephthalate is primarily used as a plasticizer in industrial applications .
Properties
IUPAC Name |
1-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-12-20-21-15-4-5-16(22-25(12)15)24-8-2-3-14(11-24)18(27)23-9-6-13(7-10-23)17(19)26/h4-5,13-14H,2-3,6-11H2,1H3,(H2,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXSOWWEADVVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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